PI3Kδ Inhibitory Potency: 2-Fluorophenoxy vs. Class-Level PI3Kδ Inhibitors
In a biochemical assay using human PI3Kδ, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide demonstrated an IC50 of 16 nM [1]. This value positions the compound as a moderately potent PI3Kδ ligand relative to clinically advanced PI3Kδ inhibitors such as idelalisib (IC50 ~2.5 nM) [2], but with a structurally distinct chemotype that lacks the quinazolinone scaffold common to many competitors, potentially offering a different selectivity fingerprint.
| Evidence Dimension | PI3Kδ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Idelalisib (PI3Kδ-selective clinical inhibitor): IC50 ≈ 2.5 nM (literature value) |
| Quantified Difference | Idelalisib is approximately 6.4-fold more potent in this assay context; however, the target compound provides a distinct chemotype scaffold. |
| Conditions | Biochemical assay with human PI3Kδ enzyme; ATP concentration at or below Km |
Why This Matters
Researchers evaluating PI3Kδ chemical probes or lead series may select this compound for its alternative scaffold geometry, which can yield divergent off-target profiles compared to well-established quinazolinone-based inhibitors.
- [1] BindingDB. BDBM104485. Affinity Data for PI3Kδ. IC50: 16 nM. Source: US8586597. View Source
- [2] Lannutti, B.J., Meadows, S.A., Herman, S.E., et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies. Blood. 2011;117(2):591-594. Idelalisib PI3Kδ IC50 ≈ 2.5 nM. View Source
